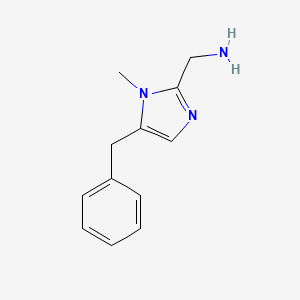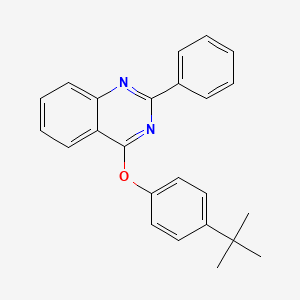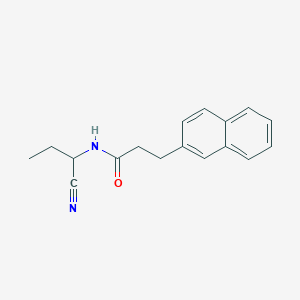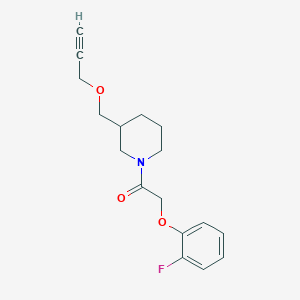
2-(Oxan-4-ylidene)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxan-4-ylidene)ethanamine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, materials science, and chemical synthesis.
Applications De Recherche Scientifique
Multifunctional Biocide and Corrosion Inhibitor
2-(Decylthio)ethanamine hydrochloride has been identified as a multifunctional biocide, effective in various recirculating cooling water systems. It exhibits broad-spectrum activity against bacteria, fungi, and algae. Additionally, this compound possesses biofilm and corrosion inhibition properties, as demonstrated in both laboratory and field evaluations (Walter & Cooke, 1997).
Chemical Synthesis and Labeling
The compound has been used in the preparation of enriched N-methyl-2-(4-nitrophenoxy)ethanamine hydrochlorides and related derivatives. These preparations are important in the field of chemical synthesis, particularly for labeled compounds used in various research applications (Yilmaz & Shine, 1988).
Enzyme Activity Inhibition
A study on 2-(4-Azulenyl)ethanamine derivatives, analogs of biogenic amines, revealed their enzyme inhibition capabilities. These compounds showed considerable inhibition to cyclic AMP-phosphodiesterase in vitro, indicating their potential use in biochemical research (Kurokawa, 1983).
Antiamoebic Activity
Chalcones bearing N-substituted ethanamine tails, synthesized through reactions involving 2-chloro N-substituted ethanamine hydrochloride, demonstrated antiamoebic activity. These compounds, particularly compound 9, 14, and 19, showed notable cell viability, making them of interest in medicinal chemistry research (Zaidi et al., 2015).
DNA Binding and Nuclease Activity
Cu(II) complexes of tridentate ligands containing 2-(pyridine-2-yl)ethanamine showed good DNA binding propensity and induced minor structural changes in calf thymus DNA. These complexes also demonstrated nuclease activity, suggesting their potential application in biochemical and genetic research (Kumar et al., 2012).
Mécanisme D'action
Mode of Action
Based on its structural similarity to ethanolamine, it may interact with biological targets in a similar manner .
Pharmacokinetics
Information on the compound’s bioavailability, half-life, clearance, and other pharmacokinetic parameters is currently unavailable .
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially affect the compound’s activity .
Propriétés
IUPAC Name |
2-(oxan-4-ylidene)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-4-1-7-2-5-9-6-3-7;/h1H,2-6,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKDPHWIYOJMFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1=CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxan-4-ylidene)ethan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,7S)-N-(1-Cyanocyclopropyl)-1-ethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2354967.png)
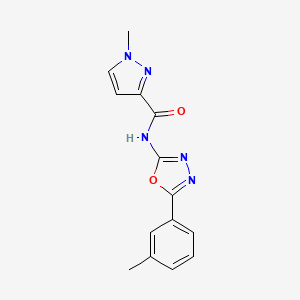
![Ethyl 5-[(4-fluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354970.png)
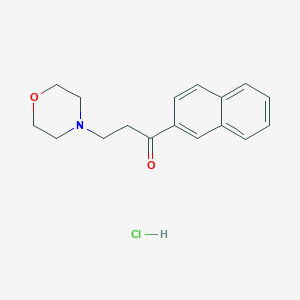
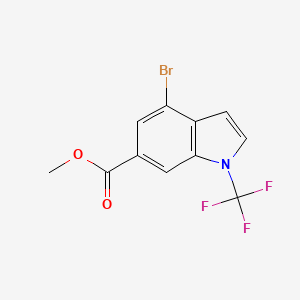

![N-cyclohexyl-1-((3-methoxybenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2354976.png)
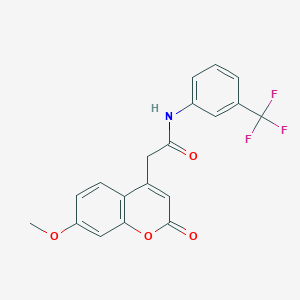
![6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2354979.png)
